N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide is a synthetic organic compound that belongs to the class of phenol ethers. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenol ether: This step involves the reaction of 4-chloro-3-hydroxyphenyl with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate to form the ether linkage.
Thienylation: The phenol ether is then subjected to a thienylation reaction with 2-methylthiophene-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired thiophene derivative.
Carbothioamide formation: Finally, the thiophene derivative is reacted with ammonium thiocyanate in the presence of a catalyst such as zinc chloride to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its antiviral properties, particularly against HIV-1.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide, particularly as an NNRTI, involves the inhibition of the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces its activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methyl-furan-3-carbothioamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{4-chloro-3-[(3-methylbut-2-en-1-yl)oxy]phenyl}-2-methylthiophene-3-carboimidothioic acid: Similar structure but with a carboimidothioic acid group instead of a carbothioamide group.
Uniqueness
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring provides additional stability and electronic properties compared to similar compounds with furan rings.
Properties
CAS No. |
178870-33-2 |
---|---|
Molecular Formula |
C17H18ClNOS2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C17H18ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,21) |
InChI Key |
ORTIQSICVORWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.